4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the reaction of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 5-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-4-carboxamide
- Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate .
Uniqueness
4-Amino-N,3-dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64686-84-6 |
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Molecular Formula |
C6H9N3OS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
4-amino-N,3-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-8-5(10)3-4(7)9(2)6(11)12-3/h7H2,1-2H3,(H,8,10) |
InChI Key |
YMMKKKQTBIDKSR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(N(C(=S)S1)C)N |
Origin of Product |
United States |
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